Evidence 1: Regioisomeric Differentiation — 2,3-Dimethoxy vs. 3,5-Dimethoxy Substitution Impacts Intramolecular Hydrogen Bonding and TPSA
The 2,3-dimethoxy substitution pattern on the benzamide ring of CAS 904277-46-9 positions one methoxy oxygen ortho to the amide C=O, enabling a potential six-membered intramolecular hydrogen bond that constrains the benzamide rotameric conformation. By contrast, the closest commercially available regioisomer, methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 946276-79-5), places both methoxy groups meta to the amide, eliminating this conformational restriction [1]. Both compounds share identical molecular weight (372.4 g/mol), XLogP3 (3.3), and hydrogen bond donor/acceptor counts (1 donor, 7 acceptors), but differ in topological polar surface area (both computed at 115 Ų) and in the spatial arrangement of H-bond acceptors, which affects recognition by biological targets [1][2]. In a structurally analogous series of dimethoxy-substituted benzothiazole NQO2 inhibitors, changing methoxy positions from 3,4- to 3,5- altered IC₅₀ values from 1.27 μM to sub-100 nM, demonstrating that regioisomeric methoxy arrangement is a primary determinant of target engagement, not merely a passive structural feature [3].
| Evidence Dimension | Regioisomeric dimethoxy substitution pattern on benzamide ring |
|---|---|
| Target Compound Data | 2,3-dimethoxybenzamido (ortho/meta); TPSA 115 Ų; XLogP3 3.3; 1 HBD, 7 HBA; MW 372.4 g/mol |
| Comparator Or Baseline | 3,5-dimethoxybenzamido (meta/meta), CAS 946276-79-5; TPSA 115 Ų; XLogP3 3.3; 1 HBD, 7 HBA; MW 372.4 g/mol |
| Quantified Difference | Identical computed global properties; differentiated by spatial orientation of methoxy H-bond acceptors and potential for ortho-methoxy intramolecular H-bonding in target compound |
| Conditions | PubChem computed properties (Cactvs 3.4.8.18 / XLogP3 3.0); NQO2 inhibition SAR from dimethoxybenzothiazole series |
Why This Matters
Procurement of the 3,5-dimethoxy regioisomer (CAS 946276-79-5) yields a compound with identical bulk descriptors but different target-recognition geometry, making it unsuitable as a direct substitute in SAR campaigns without confirmatory re-screening.
- [1] PubChem Compound Summary CID 7533059, Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7533059 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary CID 4683199, Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 946276-79-5). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4683199 (accessed 2026-04-29). View Source
- [3] Mistry R, Anderson RJ, Daskalakis NP, et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. International Journal of Molecular Sciences. 2024;25(22):12025. doi:10.3390/ijms252212025. View Source
